molecular formula C20H18N6O2 B8395567 1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}pyrrolidin-3-ol

1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}pyrrolidin-3-ol

Cat. No.: B8395567
M. Wt: 374.4 g/mol
InChI Key: IMFJLCHNGZFPHR-UHFFFAOYSA-N
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Description

1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}pyrrolidin-3-ol is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanone

InChI

InChI=1S/C20H18N6O2/c27-15-9-10-25(11-15)20(28)13-5-7-14(8-6-13)26-12-18(22-24-26)19-16-3-1-2-4-17(16)21-23-19/h1-8,12,15,27H,9-11H2,(H,21,23)

InChI Key

IMFJLCHNGZFPHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of TBTU (137 mg; 0.33 mmol; 1.3 eq.) and 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid (100 mg; 0.33 mmol; 1.0 eq.) in DMF (2 mL) was stirred for 1 h at RT before the addition of DIEA (111 μl; 0.66 mmol; 2.0 eq.) and 3-pyrrolidinol (43 mg; 0.49 mmol.; 1.5 eq.). The reaction mixture was stirred at RT overnight. It was then diluted with DCM and washed with an aqueous saturated solution of NaHCO3. Organic phase was dried over magnesium sulfate, filtered and concentrated. The crude was purified by preparative HPLC to afford the title compound as a yellow solid. 1H NMR (300 Mz, DMSO-d6) δ 13.38 (s, 1H), 9.41 (s, 1H), 8.37 (d, J=8.1 Hz, 1H), 8.15 (d, J=8.7 Hz, 2H), 7.78 (dd, J=3.2, 8.6 Hz, 2H), 7.62 (d, J=8.4 Hz, 1H), 7.51-7.39 (m, 1H), 7.27 (t, J=7.1 Hz, 1H), 4.32 (brd, J=26.0 Hz, 1H), 3.76-3.54 (m, 2H), 3.54-3.20 (m, 3H), 2.06-1.75 (m, 2H). HPLC (Condition A): Rt 2.58 min (purity 96.7%). MS (ESI+): 375.2, MS (ESI−): 373.2.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
111 μL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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